

Specificity of BMS-599626 for HER1/HER2 over other kinases

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: BMS-599626 dihydrochloride

Cat. No.: B2932101

[Get Quote](#)

BMS-599626: A Comparative Analysis of Kinase Specificity

For Researchers, Scientists, and Drug Development Professionals

BMS-599626 (also known as AC480) is a potent, orally bioavailable small molecule inhibitor targeting the human epidermal growth factor receptor (HER) family of kinases.^{[1][2]} This guide provides a detailed comparison of its specificity for HER1 (EGFR) and HER2 over other kinases, supported by experimental data and protocols.

Kinase Inhibition Profile

BMS-599626 demonstrates high affinity and inhibitory activity against HER1 and HER2. Biochemical assays reveal that it is a highly selective inhibitor, with significantly lower potency against other related and unrelated kinases.

Table 1: Kinase Selectivity Profile of BMS-599626

Kinase Target	IC50 (nM)	Ki (nM)	Inhibition Mechanism
HER1 (EGFR)	20[1][2][3][4]	2[4]	ATP-competitive[4]
HER2	30[1][2][3][4]	5[4]	ATP-noncompetitive[4]
HER4	190[1][2][4]	Not Reported	Not Reported
VEGFR2	>100-fold higher than HER1/2[1][2][4]	Not Reported	Not Reported
c-Kit	>100-fold higher than HER1/2[1][2][4]	Not Reported	Not Reported
Lck	>100-fold higher than HER1/2[1][2][4]	Not Reported	Not Reported
MEK	>100-fold higher than HER1/2[1][2]	Not Reported	Not Reported

The data clearly indicates that BMS-599626 is a selective and potent inhibitor of HER1 and HER2.[5] Its distinct mechanisms of inhibition for HER1 (ATP-competitive) and HER2 (ATP-noncompetitive) are noteworthy features that may influence its biological activity and potential for combination therapies.[4]

Cellular Activity

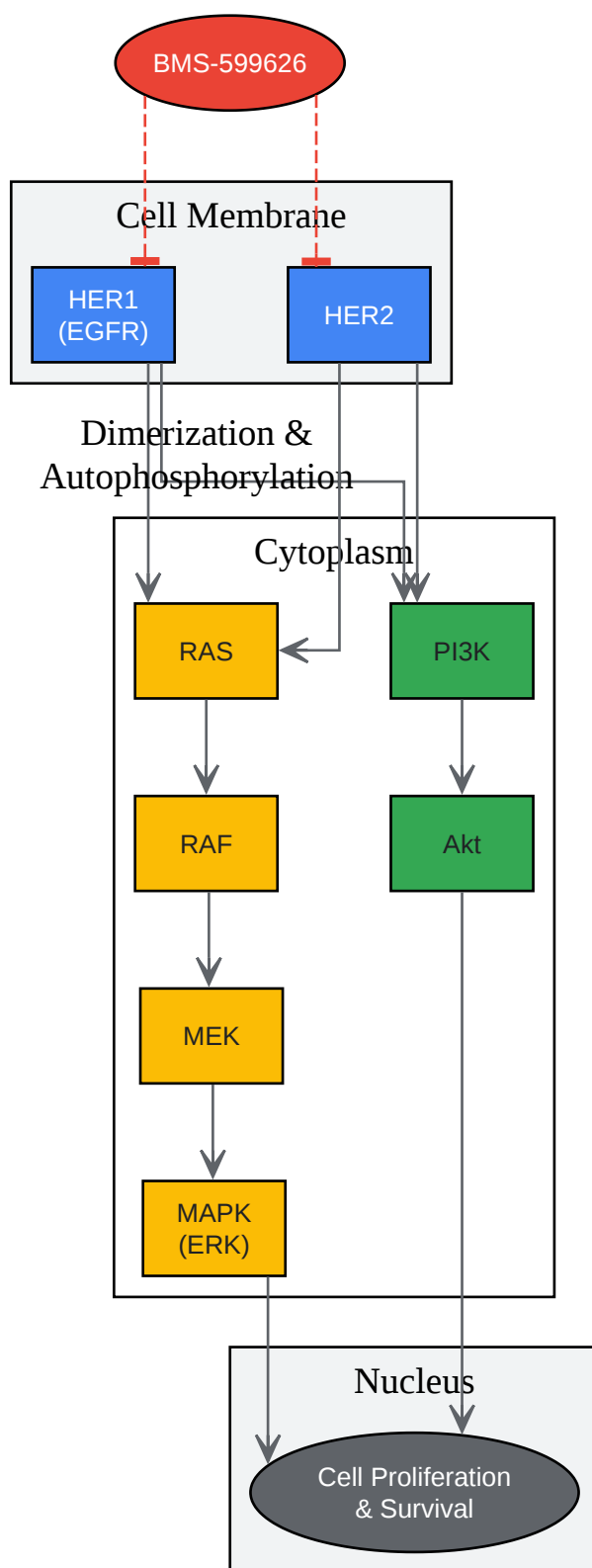
The inhibitory effects of BMS-599626 on kinase activity translate to potent anti-proliferative effects in tumor cell lines that are dependent on HER1 and/or HER2 signaling.[3][5] The compound was shown to be highly selective for tumor cells that depend on HER1/HER2 and had no effect on the proliferation of cell lines that do not express these receptors.[3][4]

Table 2: Inhibition of Cellular Proliferation by BMS-599626

Cell Line	Cancer Type	HER Status	IC50 (μM)
Sal2	Salivary Gland	HER2 Overexpression	0.24[4]
BT474	Breast	HER2 Amplified	0.31[4]
KPL-4	Breast	HER2 Amplified	0.38[4]
PC9	Lung	HER1 Activated	0.34[4]
GEO	Colon	HER1 Overexpression	0.90[4]
N87	Gastric	HER2 Amplified	0.45[4]
AU565	Breast	HER2 Amplified	0.63[4]
A2780	Ovarian	HER1/HER2 Negative	No significant inhibition[4]
MRC5	Fibroblast	HER1/HER2 Negative	No significant inhibition[4]

Signaling Pathway Inhibition

BMS-599626 effectively abrogates HER1 and HER2 signaling, leading to the inhibition of downstream pathways critical for tumor cell growth and survival, such as the MAPK and PI3K/Akt pathways.[1][3] Furthermore, it has been shown to inhibit the formation of HER1/HER2 heterodimers, which are potent drivers of oncogenic signaling.[3][5]



[Click to download full resolution via product page](#)

Caption: HER1/HER2 signaling pathway and the inhibitory action of BMS-599626.

Experimental Protocols

HER Kinase Inhibition Assay

This biochemical assay determines the 50% inhibitory concentration (IC₅₀) of a test compound against HER family kinases.

Materials:

- Recombinant HER1, HER2, and HER4 cytoplasmic domains (expressed in Sf9 insect cells).
[\[4\]](#)
- Substrate: poly(Glu/Tyr), 4:1.[\[4\]](#)
- [γ -³³P]ATP.[\[4\]](#)
- Assay Buffer: 50 mM Tris-HCl (pH 7.7), 10 mM MnCl₂, 2 mM DTT, 0.1 mg/mL BSA.[\[4\]](#)
- Stop Buffer: 0.3 M EDTA, 2.5 mg/mL BSA.[\[4\]](#)
- Termination Mixture: 3.5 mM ATP, 5% trichloroacetic acid.[\[4\]](#)
- GF/C Unifilter plates.
- Liquid scintillation counter.

Procedure:

- Prepare reaction mixtures (50 μ L final volume) containing 10 ng of HER1 or HER4, or 150 ng of partially purified HER2.[\[4\]](#)
- Add varying concentrations of BMS-599626.
- The reaction mixture also includes 1.5 μ M poly(Glu/Tyr), 1 μ M ATP, and 0.15 μ Ci [γ -³³P]ATP in assay buffer.[\[4\]](#)
- Incubate reactions for 1 hour at 27°C.[\[4\]](#)

- Terminate the reaction by adding 10 μ L of stop buffer, followed by 108 μ L of the termination mixture.[\[4\]](#)
- Recover acid-insoluble proteins on GF/C Unifilter plates.[\[4\]](#)
- Determine the incorporation of radioactive phosphate by liquid scintillation counting.[\[4\]](#)
- Calculate the percent inhibition of kinase activity relative to control reactions and determine IC50 values using nonlinear regression analysis.[\[4\]](#)

Cellular Phosphorylation Assay (Western Blot)

This cell-based assay measures the inhibition of receptor autophosphorylation and downstream signaling pathway components.

Materials:

- Tumor cell lines (e.g., Sal2, GEO).[\[3\]](#)
- BMS-599626.
- Lysis buffer.
- Antibodies: Anti-phosphotyrosine, anti-HER2, anti-phospho-MAPK, anti-MAPK, anti-phospho-Akt, anti-Akt.[\[3\]](#)
- Immunoprecipitation reagents (e.g., anti-CD8 antibody for CD8HER2 fusion proteins).[\[3\]](#)
- SDS-PAGE and Western blotting equipment.

Procedure:

- Culture tumor cells to the desired confluency.
- Treat cells with varying concentrations of BMS-599626 for a specified time (e.g., 1 hour).[\[1\]](#)
- Lyse the cells and quantify protein concentration.

- For receptor phosphorylation, immunoprecipitate the target receptor (e.g., HER2) from cell lysates.[3]
- Separate proteins from total cell lysates (for downstream signaling) or immunoprecipitates (for receptor phosphorylation) by SDS-PAGE.
- Transfer proteins to a membrane and probe with specific primary antibodies against phosphorylated and total proteins.[3]
- Detect with appropriate secondary antibodies and a chemiluminescent substrate.
- Quantify band intensities to determine the inhibition of phosphorylation. IC50 values can be calculated based on the dose-dependent inhibition.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Preclinical antitumor activity of BMS-599626, a pan-HER kinase inhibitor that inhibits HER1/HER2 homodimer and heterodimer signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Specificity of BMS-599626 for HER1/HER2 over other kinases]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2932101#specificity-of-bms-599626-for-her1-her2-over-other-kinases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com